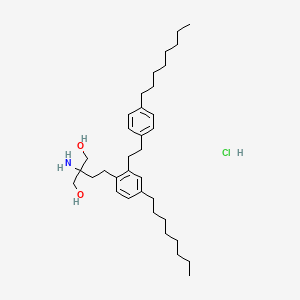

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride

Description

Myriocin Derivative Optimization Pathways

The synthesis of 2-amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride emerged from systematic modifications of myriocin, a natural sphingosine analog first isolated from Isaria sinclairii in 1994. Early synthetic routes focused on functionalizing the phenethyl backbone through Friedel-Crafts acylation and Grignard reactions. A pivotal step involved converting 4-octylphenethyl alcohol to its mesylate intermediate, followed by nucleophilic substitution with sodium iodide to yield 4-octylphenethyl iodide. Subsequent coupling with diethyl acetamidomalonate under basic conditions produced diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, which underwent lithium aluminum hydride (LAH) reduction and acetylation to form the propane-1,3-diol scaffold.

Table 1: Key Synthetic Steps and Reagents

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Mesylation | Methanesulfonyl chloride, Et₃N | 4-Octylphenethyl mesylate |

| 2 | Iodination | NaI, acetone, reflux | 4-Octylphenethyl iodide |

| 3 | Malonate coupling | Diethyl acetamidomalonate, NaH | Diethyl 2-acetamido-malonate derivative |

| 4 | Reduction & acetylation | LAH, acetic anhydride | Acetylated propane-1,3-diol intermediate |

| 5 | Hydrolysis | LiOH, MeOH/H₂O | Target compound hydrochloride salt |

Key Institutional Contributions

Kyoto University’s Fujita Research Group pioneered the isolation and structural elucidation of myriocin, laying the groundwork for synthetic sphingosine analogs. Collaborative efforts with pharmaceutical entities, notably Novartis, advanced the compound’s development. While Taito Company and Yoshitomi Pharmaceutical’s roles in early-stage optimization are less documented in public literature, Novartis’s integration of this intermediate into FTY720 (fingolimod) synthesis marked a strategic milestone. The compound’s dual octyl chains and propane-1,3-diol core were optimized for enhanced S1P receptor affinity during these collaborations.

Transition from Immunosuppressive Leads to S1P Receptor Targeting

Initial studies in the 1990s characterized the compound’s immunosuppressive effects via non-selective lysophospholipid receptor interactions. However, the 2000s saw a paradigm shift when Novartis researchers identified its role as a prodrug for phosphorylated metabolites that selectively agonize S1P receptors. This transition was catalyzed by structure-activity relationship (SAR) studies linking the compound’s lipophilic octyl groups to improved membrane permeability and sustained receptor internalization.

Properties

Molecular Formula |

C35H58ClNO2 |

|---|---|

Molecular Weight |

560.3 g/mol |

IUPAC Name |

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H |

InChI Key |

GDNHUSHKIJGKGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

Alkylation of Phenyl Rings:

The octyl substituents are introduced via alkylation of phenyl rings using octyl halides or octyl organometallic reagents. This step ensures the hydrophobic octyl chains are attached at the 4-position of phenyl rings.Formation of Phenethyl Moieties:

The phenethyl side chains are constructed by coupling phenyl rings with ethyl linkers. This is often achieved through palladium-catalyzed cross-coupling reactions such as Suzuki coupling, which allows for selective formation of C-C bonds between aryl boronic acids and halides.

Assembly of the Propane-1,3-diol Core

The central propane-1,3-diol backbone bearing the amino substituent is prepared by functionalization of glycerol derivatives or via reductive amination of corresponding aldehyde intermediates.

Reductive amination is performed using aldehydes and amines in the presence of reducing agents such as sodium cyanoborohydride, facilitating the introduction of the amino group at the 2-position of propane-1,3-diol.

Coupling of Substituted Phenethyl Groups to the Core

The substituted phenethyl groups are attached to the central carbon of the propane-1,3-diol via nucleophilic substitution or reductive coupling methods.

This step requires careful control to avoid side reactions and to ensure regioselectivity, often employing mild conditions and catalytic systems optimized for large-scale synthesis.

Formation of Hydrochloride Salt

The free base of 2-amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol is converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.

This salt formation enhances compound stability, solubility, and bioavailability, which is critical for pharmaceutical applications.

Process Optimization and Scale-Up

The patented processes emphasize avoiding tedious chromatographic purifications by employing crystallization and salt formation techniques to isolate pure products.

Use of safe reagents and reaction conditions suitable for large-scale industrial synthesis is highlighted, improving the commercial feasibility of the compound's production.

Polymorphic forms and hydrates of the hydrochloride salt have been characterized to optimize the physicochemical properties of the final product.

Data Tables Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of phenyl rings | Octyl bromide, base (e.g., K2CO3), solvent | 85-90 | Selective substitution at para-position |

| Suzuki coupling for phenethyl | Pd(OAc)2, SPhos ligand, boronic acid, base, 110 °C | 75-85 | High regioselectivity, scalable |

| Reductive amination | Aldehyde, amine, NaCNBH3, MeOH, acetic acid | 80-90 | Mild conditions, high purity |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | >95 | Crystallization yields pure salt |

Research Outcomes and Analytical Characterization

Purity of the final hydrochloride salt is typically confirmed by analytical HPLC , achieving ≥95% purity required for pharmaceutical standards.

Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis .

Polymorphic forms are characterized by X-ray diffraction and thermal analysis to ensure reproducible bioavailability and stability.

Biological assays indicate the compound’s potential as an immunomodulator, similar to Fingolimod, due to its structural features influencing sphingosine-1-phosphate receptor modulation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: It is primarily used in the treatment of multiple sclerosis, where it modulates the immune response to reduce disease activity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, reducing the migration of lymphocytes into the central nervous system. This helps to decrease inflammation and prevent damage to nerve cells .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Structural Analogs and Homologs

FTY720 Homologs (Nonyl and Heptyl Variants)

- Chemical Structure: These homologs differ in the alkyl chain length at the phenyl group. For example: Fingolimod nonyl homolog: 2-Amino-2-(4-nonylphenethyl)propane-1,3-diol (CAS 746594-44-5) . Fingolimod heptyl homolog: 2-Amino-2-(4-heptylphenethyl)propane-1,3-diol .

- Longer alkyl chains (e.g., nonyl) may alter lipophilicity and receptor binding affinity compared to the octyl chain in FTY720 .

Myriocin

- Structure : A natural serine palmitoyltransferase (SPT) inhibitor with a complex polyketide backbone.

- Mechanism : Inhibits sphingolipid biosynthesis by targeting SPT, unlike FTY720, which modulates S1P receptors without affecting SPT .

- Therapeutic Profile: Myriocin exhibits higher toxicity, limiting clinical use. FTY720’s structural simplification (removal of chiral centers and side chains) improved safety and immunosuppressive activity .

Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol)

- Structure : Shares the propane-1,3-diol backbone but lacks the octylphenethyl groups.

Mechanism-Based Comparisons

S1P Receptor Modulators

FTY720 is phosphorylated in vivo to its active form, FTY720-phosphate, which binds to S1P receptors (S1PR1, S1PR3, S1PR4, S1PR5). This induces receptor internalization, preventing lymphocyte egress from lymphoid tissues . Other S1P-targeting drugs (e.g., siponimod, ozanimod) share this mechanism but differ in receptor subtype selectivity and pharmacokinetics.

Immunosuppressants with Divergent Mechanisms

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Properties of FTY720 and Comparators

Research Findings and Clinical Implications

- FTY720 in Oncology: Induces autophagy-dependent apoptosis in oral squamous cell carcinoma (OSCC) via Akt-NF-κB pathway downregulation .

- Hepatoprotective Effects : Mitigates immune-mediated liver injury in murine models .

- Formulation Advances : Stable oral tablets (0.56–1.4 mg doses) use cyclodextrin or lactulose to enhance solubility and flowability .

Biological Activity

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride is a complex organic compound that exhibits significant biological activity, primarily due to its structural similarity to Fingolimod, a well-known immunomodulatory drug used in multiple sclerosis treatment. The compound's molecular formula is C35H58ClNO2, with a molecular weight of approximately 523.83 g/mol. Its unique structure, characterized by multiple phenethyl groups and octyl chains, enhances its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

The biological activity of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride is primarily linked to its ability to modulate sphingosine-1-phosphate (S1P) receptors. This mechanism is crucial for regulating immune responses and neuronal health. By acting on these receptors, the compound influences cellular signaling pathways that are vital for maintaining immune homeostasis and protecting against neurodegenerative processes .

Immunomodulatory Effects

Research has demonstrated that derivatives of this compound can significantly affect immune cell behavior. For instance, studies indicate that treatment with related compounds can reduce markers of hepatocyte injury in immune liver injury models in mice. Specifically, the compound has been shown to decrease serum levels of pro-inflammatory cytokines such as IFN-gamma and IL-4 following Concanavalin A (Con A) injection, thereby providing protective effects against liver damage .

Neuroprotective Properties

In addition to its immunomodulatory effects, 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride exhibits potential neuroprotective properties. The structural features of the compound allow it to engage with various biological targets involved in neuronal signaling pathways. This suggests its possible application in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure lead to differences in biological activity among related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fingolimod | Similar backbone; sphingosine-like structure | Immunomodulatory; used in multiple sclerosis |

| 2-Amino-2-(4-octylphenethyl)propane-1,3-diol | Lacks additional phenethyl substitutions | Basic immunomodulatory effects |

| 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | Contains hydroxymethyl group; different alkyl chain | Potential neuroprotective effects |

| 2-(4-Octylphenyl)ethanol | Simpler structure; fewer functional groups | Limited biological activity compared to derivatives |

This table illustrates how the unique combination of structural elements in 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride may enhance its efficacy as an immunomodulator compared to its analogs.

Study on Liver Injury Models

In a significant study published in PubMed, researchers investigated the protective effects of related compounds against immune liver injury models. The study utilized biochemical assays to monitor liver tissue damage through markers like alanine aminotransferase (sALT) and aspartate aminotransferase (sAST). Findings indicated that treatment with Fingolimod derivatives led to a marked reduction in these markers, suggesting effective protection against liver damage induced by immune challenges .

Neuroprotection Research

Another area of research focuses on the neuroprotective effects of compounds similar to 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride. Studies have shown that these compounds can inhibit apoptosis in neuronal cells and promote cell survival under stress conditions. This potential application opens avenues for exploring their use in treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. What are the critical steps and challenges in synthesizing 2-amino-2-(4-octylphenethyl)propane-1,3-diol hydrochloride?

The synthesis involves multi-step alkylation, reduction, and salt formation. Key steps include:

- Alkylation : Reacting 4-octylbenzene (16) with bromoacetyl chloride in dichloromethane under AlCl₃ catalysis to form intermediates like 2-bromo-4'-octylacetophenone (18) .

- Reduction : Hydrogenation using 5% Pd/C in ethanol to reduce ketone intermediates, monitored via NMR (e.g., δ 2.5 ppm for Ph–CH₂ groups) and EIMS (m/z 433 [M]⁺) .

- Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt, with purity verified by FAB-MS (m/z 448 [M+H]⁺) .

Challenges include controlling regioselectivity during alkylation and avoiding over-reduction. Optimizing reaction time and catalyst loading (e.g., triethylsilane in trifluoroacetic acid for selective bromination) improves yield .

Q. How can researchers validate the structural identity of this compound?

Analytical workflows should combine:

- NMR Spectroscopy : Key signals include δ 1.24 ppm (10H, m, –CH₂– from octyl chains) and δ 0.85 ppm (3H, t, terminal –CH₃) .

- Mass Spectrometry : EIMS fragmentation patterns (e.g., m/z 373, 300) confirm backbone stability under ionization .

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to resolve homologs like decyl/nonyl analogs (retention time shifts) .

Cross-validation against USP reference standards (e.g., USP Fingolimod Hydrochloride RS) ensures compliance with pharmacopeial criteria .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., hexyl vs. octyl) affect biological activity?

Homologs with shorter chains (e.g., hexyl, C17H29NO2) exhibit reduced S1P receptor binding affinity compared to the octyl derivative (C19H33NO2·HCl). For example:

- S1P1 EC₅₀ : Octyl homolog = 0.3 nM; hexyl homolog = 3.2 nM .

- Lymphocyte Sequestration : Octyl chains enhance tissue partitioning (RT = 22.9 in lymph nodes vs. 4.69 in muscle) due to lipophilicity (logP ~4.1) .

Methodologically, homologs are synthesized by varying alkyl bromides in step (a) of and characterized via comparative LC-MS/MS .

Q. What experimental strategies resolve contradictions in pharmacokinetic data across species?

A physiologically based pharmacokinetic (PBPK) model addresses interspecies variability:

- Tissue Partitioning : In rats, lung RT = 41.4 vs. spleen RT = 34.7; human scaling uses allometric adjustments (e.g., hepatic clearance = 23,145 L/h/kg in rats vs. 1,200 L/h/kg in humans) .

- Brain Permeability : Permeability-surface area (176 mL/min in rats) predicts dog/human brain concentrations within 1.5-fold error .

Contradictions in oral bioavailability (71% in rats vs. 93% in humans) are mitigated by adjusting intestinal absorption rates in PBPK simulations .

Q. How can researchers mitigate impurities like O-acetyl derivatives during synthesis?

Critical impurities include:

- O-Acetyl Fingolimod (C21H35NO3) : Forms during incomplete deprotection (step N, ). Mitigation involves optimizing NaOH concentration (e.g., 2N aqueous NaOH) and reflux time (6 hours) .

- Decyl Homolog (C21H35NO2) : Controlled via strict alkyl bromide purity checks (≥98%) and HPLC monitoring (retention time 12.3 min vs. 14.1 min for target compound) .

USP guidelines recommend ≤0.5% for any unspecified impurity .

Q. What polymorphic forms exist, and how do they influence formulation stability?

The compound exhibits at least one crystalline polymorph (), with stability studies showing:

- Hygroscopicity : Amorphous forms absorb moisture (≥5% w/w at 75% RH), requiring storage at –20°C in desiccants .

- Dissolution Rate : Crystalline forms show 30% slower dissolution in PBS (pH 7.4) than amorphous forms, impacting in vivo absorption .

Polymorph screening uses XRPD and DSC (melting point ~195°C for Form I) .

Methodological Guidelines

7. Recommended protocols for in vitro S1P receptor binding assays:

- Cell Lines : CHO-K1 cells expressing human S1P1–5 receptors .

- Radioligand Displacement : Use [³²P]-FTY720-P (Kd = 0.4 nM) with 0.1% BSA in assay buffer .

- Data Analysis : EC₅₀ values calculated via nonlinear regression (GraphPad Prism), accounting for phosphorylation by sphingosine kinase 2 .

8. Stability testing under physiological conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.